molecular formula C37H52Cl2N2O11 B7801168 (+)-Tubocurarine chloride pentahydrate CAS No. 8063-06-7

(+)-Tubocurarine chloride pentahydrate

Cat. No.: B7801168
CAS No.: 8063-06-7
M. Wt: 771.7 g/mol
InChI Key: WMIZITXEJNQAQK-GGDSLZADSA-N
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Description

(+)-Tubocurarine chloride pentahydrate: is a naturally occurring alkaloid derived from the bark and stems of the Chondrodendron tomentosum plant. It is a well-known neuromuscular blocking agent that has been historically used as a muscle relaxant during surgical procedures. The compound is a quaternary ammonium salt and is known for its ability to block the transmission of nerve impulses to muscles, leading to muscle paralysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Tubocurarine chloride pentahydrate involves several steps, starting from the extraction of the alkaloid from the plant source. The extracted alkaloid is then subjected to a series of chemical reactions to obtain the final product. The key steps include:

    Extraction: The bark and stems of Chondrodendron tomentosum are ground and subjected to solvent extraction using organic solvents such as ethanol or methanol.

    Purification: The crude extract is purified using chromatographic techniques to isolate the desired alkaloid.

    Chemical Modification: The isolated alkaloid is then chemically modified through a series of reactions, including methylation and quaternization, to obtain this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

    Large-scale Extraction: Using industrial-grade solvents and extraction equipment to obtain the alkaloid from the plant material.

    Purification: Employing large-scale chromatographic techniques or crystallization methods to purify the alkaloid.

    Chemical Synthesis: Conducting the necessary chemical reactions in large reactors to produce the final compound.

Chemical Reactions Analysis

Types of Reactions: (+)-Tubocurarine chloride pentahydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the quaternary ammonium group.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce demethylated compounds.

Scientific Research Applications

Chemistry: (+)-Tubocurarine chloride pentahydrate is used as a reference compound in the study of neuromuscular blocking agents. It serves as a model for the development of new muscle relaxants.

Biology: In biological research, the compound is used to study the mechanisms of neuromuscular transmission and the effects of blocking acetylcholine receptors.

Medicine: Historically, this compound was used as a muscle relaxant during surgeries. Although its use has declined with the development of newer agents, it remains a valuable tool in pharmacological research.

Industry: The compound is used in the production of other neuromuscular blocking agents and as a standard in quality control processes.

Mechanism of Action

(+)-Tubocurarine chloride pentahydrate exerts its effects by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents acetylcholine from interacting with its receptors, thereby inhibiting the transmission of nerve impulses to muscles. The result is muscle paralysis, which is useful during surgical procedures to prevent involuntary muscle movements.

Comparison with Similar Compounds

  • Pancuronium bromide
  • Vecuronium bromide
  • Atracurium besylate
  • Rocuronium bromide

Comparison: (+)-Tubocurarine chloride pentahydrate is unique in its natural origin and historical significance as one of the first neuromuscular blocking agents used in medicine. Compared to synthetic compounds like pancuronium bromide and vecuronium bromide, this compound has a slower onset of action and longer duration of effect. it is less commonly used today due to the availability of newer agents with more favorable pharmacokinetic profiles.

Properties

IUPAC Name

(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;pentahydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O6.2ClH.5H2O/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;;;;;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H;5*1H2/t28-,29+;;;;;;;/m0......./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIZITXEJNQAQK-GGDSLZADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52Cl2N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20930274
Record name (+)-Tubocurarine chloride hydrochloride pentahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

771.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6989-98-6, 57-94-3
Record name Tubocurarine chloride [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006989986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Tubocurarine chloride hydrochloride pentahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tubocurarine chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.324
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinolinium, 2,3,13a,14,15,16,25,25a-octahydro-9,19-dihydroxy-18,29-dimethoxy-1,14,14-trimethyl-, chloride, hydrochloride, pentahydrate, (13aR,25aS)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TUBOCURARINE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/900961Z8VR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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